
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester typically involves the cyclization of benzoyl chloride oxime with ethyl acetoacetate. The reaction is carried out in an ethanol solution, and the mixture is cooled to 0°C. Sodium hydroxide is then added to adjust the pH to 7-8, and the reaction is maintained at around 10°C. The pH is further adjusted to 9-9.5, and the reaction is allowed to proceed for 4 hours. Finally, the mixture is heated to evaporate ethanol, followed by the addition of water and refluxing for 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Alkaline Hydrolysis : Reaction with aqueous LiOH in THF/MeOH/H₂O (1:1:1) at room temperature cleaves the ester bond, producing 5-methyl-3-phenyl-isothiazole-4-carboxylic acid .
-
Acidic Hydrolysis : Treatment with HCl in ethanol under reflux conditions also generates the carboxylic acid .
Example Reaction :
Substitution Reactions
The ester group participates in nucleophilic acyl substitution reactions:
-
Amidation : Reaction with amines (e.g., benzylamine) in the presence of coupling agents like HBTU and DIPEA produces corresponding amides .
-
Transesterification : Treatment with alcohols (e.g., methanol) under acidic or basic conditions yields new esters .
Reagents and Conditions :
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Amidation | HBTU, DIPEA, DMF, rt, 1–2 days | 5-Methyl-3-phenyl-isothiazole-4-carboxamide |
Transesterification | MeOH, H₂SO₄, reflux, 4 hours | Methyl ester derivative |
Oxidation and Reduction
The isothiazole ring and ester group exhibit redox activity:
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid.
-
Reduction : LiAlH₄ in anhydrous ether reduces the ester to a primary alcohol.
Key Transformations :
Ring-Opening and Functionalization
The isothiazole ring can undergo ring-opening under harsh conditions:
-
Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ at elevated temperatures cleaves the ring, forming thioamide intermediates .
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the phenyl ring’s meta position .
Experimental Data :
Reaction | Conditions | Product |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 3-Nitro-5-methyl-isothiazole derivative |
Ring Opening | H₂SO₄, 110°C, 6 hours | Thioamide intermediate |
Coupling Reactions
The carboxylic acid derivative (from hydrolysis) participates in cross-coupling reactions:
-
Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4-position .
-
Esterification : Reaction with acyl chlorides (e.g., benzoyl chloride) forms mixed anhydrides .
Example :
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C12H13N2O2S
Molecular Weight: 247.32 g/mol
Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.
Medicinal Chemistry
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester has been explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
- Antimicrobial Activity: Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains. In vitro studies indicate minimal cytotoxicity to host cells, highlighting its potential as a new anti-tuberculosis agent .
- Anticancer Properties: The compound has been investigated for its ability to influence cell signaling pathways and gene expression. It can modulate key signaling molecules, which may lead to alterations in cellular responses relevant to cancer therapy .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules.
- Synthesis of Isoxazolopyridone Derivatives: It is utilized in acylation reactions during the solid support synthesis of isoxazolopyridone derivatives, achieving yields typically ranging from 70% to 90% .
- Penicillin Derivatives Production: The compound undergoes specific reactions to form beta-lactam rings, which are crucial for the large-scale production of penicillin derivatives .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | Observations |
---|---|---|
Antimicrobial | Mycobacterium tuberculosis | Potent activity against drug-susceptible strains |
Minimal cytotoxicity to host cells | ||
Anticancer | Various cancer cell lines | Modulates signaling pathways affecting growth |
Table 2: Synthesis Methods and Yields
Reaction Type | Methodology | Yield (%) |
---|---|---|
Acylation | Solid support synthesis | 70 - 90 |
Beta-lactam formation | Specific reactions with intermediates | High yield |
Case Study 1: Antitubercular Activity
Research has shown that derivatives of this compound exhibit significant antitubercular activity. A study highlighted that these derivatives maintain efficacy against both drug-susceptible and drug-resistant strains while demonstrating minimal cytotoxic effects on human cells .
Case Study 2: Anticancer Mechanisms
In a series of experiments, the compound was found to influence key cellular signaling pathways that are critical for tumor growth. The modulation of these pathways suggests its potential utility in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-isoxazolecarboxylic acid methyl ester: Similar structure but with an isoxazole ring instead of an isothiazole ring.
5-Methylisoxazole-3-carboxylic acid: Another related compound with a different substitution pattern on the isoxazole ring.
Uniqueness
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable in various research and industrial applications.
Biological Activity
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 247.32 g/mol
Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.
The biological activity of this compound is attributed to its interactions with various biological targets:
- Enzyme Inhibition: The compound can bind to active sites of enzymes, altering their catalytic activities. This mechanism is crucial for its potential antimicrobial and anticancer properties.
- Cellular Signaling Modulation: Research indicates that it influences key signaling pathways, impacting gene expression and cellular metabolism.
- Antimicrobial Activity: Notably, some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains.
Biological Activity Overview
The following table summarizes the biological activities observed for this compound and its derivatives:
Case Studies and Research Findings
-
Antitubercular Activity:
- A study highlighted that derivatives of this compound showed minimal cytotoxicity while effectively inhibiting Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl group significantly impacted activity levels against both drug-susceptible and resistant strains.
- Anticancer Properties:
- Antiviral Research:
Properties
IUPAC Name |
ethyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGQKPGSXDIIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.